Ethyl oxazole-4-carboxylate
Overview
Description
Ethyl oxazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H7NO3. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
- The primary targets of ethyl oxazole-4-carboxylate are not extensively documented in the literature. However, it is known to undergo direct alkenylation, benzylation, and alkylation reactions with various halides in the presence of catalytic amounts of palladium acetate and Buchwald’s JohnPhos ligand .
- This compound likely acts as a nucleophile in its reactions with halides. The electron density from the oxazole ring delocalizes into the carbonyl group, making it susceptible to nucleophilic attack .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Ethyl oxazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes. These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonds and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound shows significant biological activity only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in oxidative stress responses, leading to an accumulation of reactive oxygen species and changes in redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oxazole-4-carboxylate can be synthesized through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the Van Leusen reaction with aldehydes and tosylmethyl isocyanide (TosMIC) is also employed to prepare oxazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Ethyl oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert oxazole derivatives into more reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl oxazole-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl oxazole-4-carboxylate can be compared with other similar compounds, such as:
Oxazole-5-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Benzyl 2-phenyloxazole-4-carboxylate: This compound has a benzyl and phenyl group attached to the oxazole ring, which may result in different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESIXFCSFYQNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376818 | |
Record name | Ethyl oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-14-8 | |
Record name | Ethyl oxazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23012-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl oxazole-4-carboxylate valuable in organic synthesis?
A1: this compound possesses several features that make it attractive for building complex molecules:
- Regioselective Functionalization: The molecule allows for targeted modifications at specific positions. For example, palladium-catalyzed reactions enable the direct introduction of alkenyl, benzyl, alkyl, and (hetero)aryl groups at the 2-position. [, ] This regioselectivity simplifies synthesis and avoids the need for protecting groups.
- Versatility in Forming Concatenated Azoles: this compound serves as a key intermediate in preparing compounds containing linked oxazole units, such as bisoxazoles and thiazole-oxazole systems. This is achieved through organometallic coupling reactions, highlighting its utility in synthesizing heterocyclic compounds with potential biological activity. []
- Access to Natural Products: Methodologies utilizing this compound provide routes to naturally occurring compounds like balsoxin and texaline, showcasing its applicability in natural product synthesis. []
Q2: Can you elaborate on the palladium-catalyzed reactions involving this compound?
A2: Palladium catalysis unlocks several transformations with this compound:
- Direct (Hetero)arylation: Using palladium catalysts like palladium acetate and ligands like JohnPhos, direct coupling with iodo-, bromo-, and chloro(hetero)aromatics is possible. This efficiently introduces aryl and heteroaryl groups at the 2-position. []
- Alkenylation, Benzylation, and Alkylation: Similar palladium-catalyzed conditions, employing cesium carbonate as a base, allow for the incorporation of alkenyl, benzyl, allyl, and alkyl groups at the 2-position. []
Q3: What are the potential applications of compounds derived from this compound?
A3: While the provided research focuses on synthetic methodologies, the oxazole motif is prevalent in biologically active compounds. Therefore, molecules derived from this compound hold potential in various fields:
Q4: Are there any limitations associated with using this compound?
A4: While a versatile building block, some aspects require consideration:
Q5: What are the future directions for research involving this compound?
A5: Several avenues of research can be explored:
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